molecular formula COS2 B14412884 Dithiiran-3-one CAS No. 81202-16-6

Dithiiran-3-one

Cat. No.: B14412884
CAS No.: 81202-16-6
M. Wt: 92.14 g/mol
InChI Key: OCHIDBMJEFPMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dithiiran-3-one is a sulfur-containing heterocyclic compound characterized by a three-membered ring structure with two sulfur atoms and one carbonyl group. This unique structure imparts distinct chemical properties, making it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dithiiran-3-one can be synthesized through various methods, including the reaction of carbonyl compounds with dithiols in the presence of a catalyst. One common approach involves the use of 1,2-ethanedithiol or 1,3-propanedithiol with carbonyl compounds under acidic or basic conditions . The reaction typically requires a Brönsted or Lewis acid catalyst to facilitate the formation of the dithiirane ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Dithiiran-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can replace one of the sulfur atoms with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like organolithium or Grignard reagents are used under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted dithiiranes depending on the nucleophile used.

Scientific Research Applications

Dithiiran-3-one has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of Dithiiran-3-one involves its interaction with molecular targets through its reactive sulfur atoms and carbonyl group. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The exact pathways and molecular targets are still under investigation, but its reactivity with nucleophiles and electrophiles is a key aspect of its action .

Comparison with Similar Compounds

Uniqueness: Dithiiran-3-one’s three-membered ring structure makes it more strained and reactive compared to its larger counterparts

Properties

CAS No.

81202-16-6

Molecular Formula

COS2

Molecular Weight

92.14 g/mol

IUPAC Name

dithiiran-3-one

InChI

InChI=1S/COS2/c2-1-3-4-1

InChI Key

OCHIDBMJEFPMFG-UHFFFAOYSA-N

Canonical SMILES

C1(=O)SS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.